molecular formula C15H21BrN2O2 B13493459 tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13493459
M. Wt: 341.24 g/mol
InChI Key: PZPHYZYZTGYUJK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a carbamate-protected pyrrolidine derivative featuring a 4-bromophenyl substituent. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its brominated aromatic ring enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes.

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)17-12-8-9-18(10-12)13-6-4-11(16)5-7-13/h4-7,12H,8-10H2,1-3H3,(H,17,19)

InChI Key

PZPHYZYZTGYUJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table compares tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
Target Compound 4-Bromophenyl C₁₅H₁₉BrN₂O₂ 339.23 Not Provided High lipophilicity; bromine enables cross-coupling reactions .
tert-Butyl N-[1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]carbamate 5-Bromopyridin-2-yl C₁₄H₁₈BrN₃O₂ 340.22 1088410-93-8 Pyridine ring enhances solubility; used in kinase inhibitor synthesis.
tert-Butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate 3-Fluoro-2-nitrophenyl C₁₅H₂₀FN₃O₄ 325.34 1233860-14-4 Electron-withdrawing nitro/fluoro groups increase reactivity in electrophilic substitutions.
tert-Butyl N-[(3R)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate Pyrazin-2-yl C₁₃H₂₀N₄O₂ 264.32 1365936-73-7 Heteroaromatic pyrazine enhances binding to nucleic acid targets; 99% purity.
tert-Butyl N-[(3R,4R)-4-methoxypyrrolidin-3-yl]carbamate 4-Methoxypyrrolidine C₁₀H₂₀N₂O₃ 216.28 1932066-52-8 Methoxy group increases polarity; stereochemistry (3R,4R) critical for chiral resolution.

Structural and Functional Differences

  • Aromatic vs. Heteroaromatic Substituents: The 4-bromophenyl group in the target compound offers high lipophilicity, favoring membrane permeability in drug candidates. Electron-Withdrawing Groups: The 3-fluoro-2-nitrophenyl analog () exhibits enhanced electrophilic reactivity, making it suitable for nucleophilic aromatic substitutions .
  • Stereochemical Considerations :

    • Compounds like the 4-methoxypyrrolidine derivative () highlight the importance of stereochemistry (e.g., 3R,4R configuration) in modulating biological activity and synthetic pathways .
  • Protective Group Utility :

    • The tert-butyl carbamate group is universally retained across analogs, ensuring amine protection during multi-step syntheses.

Biological Activity

tert-butyl N-[1-(4-bromophenyl)pyrrolidin-3-yl]carbamate is a carbamate derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine ring and a bromophenyl substituent, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C15H22BrN2O2
  • Molecular Weight : 341.243 g/mol
  • LogP : 3.493
  • CAS Number : 886365-21-5

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Binding Interactions : The bromophenyl group enhances binding affinity to specific receptors or enzymes, while the pyrrolidine ring provides structural stability.
  • Hydrolysis : The carbamate moiety can be hydrolyzed to release an active amine, facilitating interaction with biological systems.
  • Pharmacokinetics : The compound's stability and reactivity are crucial for its pharmacological effects, influencing absorption, distribution, metabolism, and excretion (ADME) profiles.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance, derivatives of related compounds have shown promising results against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays . The mechanism involves inhibition of tubulin polymerization, which is critical in cancer cell division.

Potential as a Pharmaceutical Agent

The compound has been explored as a precursor for developing pharmacophore elements targeting conditions such as glaucoma and HIV. Its structural characteristics allow for modifications that enhance therapeutic efficacy .

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of pyrrolidine-based compounds, including this compound. These derivatives were evaluated for their anticancer activity against multiple cell lines, demonstrating significant cytotoxic effects .
  • Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinity of the compound to target proteins involved in cancer pathways. These studies corroborate experimental findings and suggest potential mechanisms of action .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LinesAssay MethodKey Findings
AnticancerA549 (Lung Cancer)MTT AssaySignificant cytotoxicity observed
HCT-116 (Colon Cancer)MTT AssayInhibition of cell proliferation
MCF-7 (Breast Cancer)MTT AssayInduction of apoptosis
Pharmacological UseGlaucomaPreclinicalPotential precursor for therapeutic agents
HIVPreclinicalInvestigated for antiviral properties

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